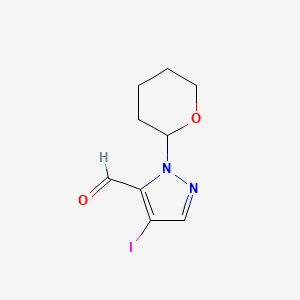

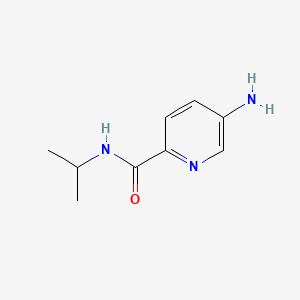

5-氨基-N-异丙基吡啶-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Amino-N-isopropylpyridine-2-carboxamide is a chemical compound with the molecular formula C9H13N3O and a molecular weight of 179.22 . It is also known by its synonyms 5-amino-N-propan-2-ylpyridine-2-carboxamide .

Molecular Structure Analysis

The molecular structure of 5-Amino-N-isopropylpyridine-2-carboxamide can be represented by the canonical SMILES string: CC©NC(=O)C1=NC=C(C=C1)N . This compound has a complexity of 182 and is canonicalized .Physical And Chemical Properties Analysis

5-Amino-N-isopropylpyridine-2-carboxamide has a topological polar surface area of 68Ų . It has a hydrogen bond acceptor count of 3 and a hydrogen bond donor count of 2 . The compound has a rotatable bond count of 2 .科学研究应用

Medicinal Chemistry and Drug Design

Piperidine derivatives, including 5-Amino-N-isopropylpyridine-2-carboxamide , serve as essential building blocks for drug development. Researchers explore their structural modifications to create novel pharmaceutical agents. These modifications can enhance bioavailability, target specificity, and pharmacokinetics. The piperidine moiety is prevalent in more than twenty classes of pharmaceuticals, making it a valuable scaffold for drug design .

Antiviral Agents

The piperidine ring system has demonstrated antiviral activity against various viruses. Researchers investigate the potential of 5-Amino-N-isopropylpyridine-2-carboxamide as an antiviral agent. Its structural features may allow interactions with viral enzymes or receptors, inhibiting viral replication .

Neuroscience and Neuroprotection

Piperidines play a role in neuroprotection and neurotransmission. Scientists study compounds like 5-Amino-N-isopropylpyridine-2-carboxamide for their impact on neuronal health, receptor modulation, and neurodegenerative diseases. Understanding their mechanisms can lead to therapeutic interventions .

Organocatalysis and Asymmetric Synthesis

The piperidine ring serves as a versatile organocatalyst in asymmetric synthesis. Researchers explore its use in promoting chemical reactions with high enantioselectivity5-Amino-N-isopropylpyridine-2-carboxamide may participate in key transformations, such as cyclizations and annulations, leading to chiral products .

Materials Science and Coordination Chemistry

Piperidine derivatives find applications beyond medicinal chemistry. In materials science, they contribute to the design of functional materials, including metal-organic frameworks (MOFs). Researchers investigate the coordination behavior of 5-Amino-N-isopropylpyridine-2-carboxamide with metal ions, potentially yielding novel MOFs with tailored properties .

Agrochemicals and Crop Protection

Piperidines play a role in agrochemicals, including insecticides and herbicides. Researchers explore their efficacy against pests and weeds5-Amino-N-isopropylpyridine-2-carboxamide could be a starting point for developing environmentally friendly crop protection agents .

属性

IUPAC Name |

5-amino-N-propan-2-ylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-6(2)12-9(13)8-4-3-7(10)5-11-8/h3-6H,10H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRMHBNSTMXNPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=NC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-N-isopropylpyridine-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B581727.png)

![Benzyl N-[2-(4-chlorophenyl)propan-2-YL]carbamate](/img/structure/B581743.png)

![Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate](/img/structure/B581744.png)